2-Bromo-1-(4-fluorophenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of bromo-fluorophenyl ethanones, including 2-Bromo-1-(4-fluorophenyl)ethanone, often involves halogenation and acylation reactions. A practical synthesis method for related compounds, like 2-fluoro-4-bromobiphenyl, which is a key intermediate for the manufacture of certain pharmaceuticals, involves cross-coupling reactions or diazotization followed by coupling with benzene derivatives. These methods highlight the importance of selecting appropriate reagents and conditions to achieve high yield and purity, especially when considering the scale-up for industrial applications (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(4-fluorophenyl)ethanone is characterized by the presence of bromo and fluoro substituents on the phenyl ring, which significantly affect its electronic and spatial configuration. Studies on similar brominated and fluorinated compounds reveal that these substituents influence the molecular geometry, electronic distribution, and intermolecular interactions, such as halogen···halogen contacts, which are crucial for understanding the reactivity and assembly of these molecules in solid states (Tothadi et al., 2013).
Chemical Reactions and Properties
2-Bromo-1-(4-fluorophenyl)ethanone participates in various chemical reactions, including nucleophilic substitution and coupling reactions, which are fundamental for synthesizing a wide range of organic compounds. The presence of the bromo group makes it a good electrophile, capable of undergoing reactions with various nucleophiles, while the fluoro group affects its reactivity and the electronic nature of the molecule. Research on fluoroalkylation reactions in aqueous media showcases the development of methods for incorporating fluorinated groups into target molecules, demonstrating the evolving strategies to manipulate the chemical properties of such bromo-fluorinated compounds for desired applications (Song et al., 2018).
Scientific Research Applications
Production of Electrooptical Materials : It is used in the production of low melting esters with large nematic ranges and useful electrooptical properties (Gray & Kelly, 1981).
Synthesis of Organic Compounds : This compound is utilized in the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-α-N,β-diphenyl-benzene, showcasing its role in complex organic syntheses (Zhang Yi-fan, 2010).
Chemical Properties Study : It demonstrates potential in chemistry due to its bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, contributing to the understanding of molecular interactions (Balderson et al., 2007).
Anticancer Research : It has been indicated to possess potential anticancer properties, particularly for liver and breast cancer (Hessien et al., 2009).
Synthesis of Iminolactones : The compound is crucial in the novel three-component condensation reaction for synthesizing fully substituted iminolactones, highlighting its versatility in organic synthesis (Shaabani et al., 2008).
Study of Molecular Structures : It is a planar compound with weak C-HO hydrogen bonds in inversion dimers, which can be studied for graph-set motifs (Abdel‐Aziz et al., 2012).
Psychoactive Substance Research : 2-Bromo-1-(4-fluorophenyl)ethanone is a cathinone analogue of 2C-B, a psychoactive substance, which is studied for its effects and synthesis (Power et al., 2015).
Chemical Protection and Synthesis : It's effective as a chemical protective group and can be synthesized using halogen-exchange reactions (Li Hong-xia, 2007).
Potential as Anti-neoplastic Agent : It may exhibit inhibitory activity against TPII and act as an anti-neoplastic agent (Mary et al., 2015).
Role in Synthesis of Medical Compounds : The synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, which involves this compound, is important for studying molecular complexes and is a component in antimalarial and Alzheimer's disease treatments (ChemChemTech, 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
2-bromo-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFWCELATJMDNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193307 | |
Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-fluorophenyl)ethanone | |
CAS RN |
403-29-2 | |
Record name | 4-Fluorophenacyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 403-29-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20193307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(4-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-1-(4-fluorophenyl)ethanone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3PVV2GVQ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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